C8H11N3O3

Description

Properties

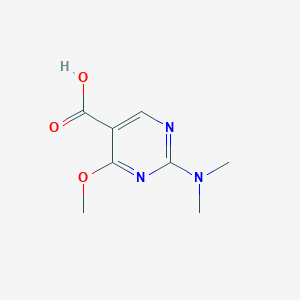

Molecular Formula |

C8H11N3O3 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

2-(dimethylamino)-4-methoxypyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C8H11N3O3/c1-11(2)8-9-4-5(7(12)13)6(10-8)14-3/h4H,1-3H3,(H,12,13) |

InChI Key |

XCQKZZQFFMOPPM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=C(C(=N1)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach involves the nucleophilic substitution reaction of 4-amino-2-nitroaniline with ethylene oxide under controlled conditions to yield 2-((4-Amino-2-nitrophenyl)amino)ethanol. The process can be summarized as follows:

-

- 4-Amino-2-nitroaniline (aromatic amine with nitro substitution)

- Ethylene oxide (epoxide ring providing the ethanol moiety)

-

- Controlled temperature (typically mild heating around 80°C)

- Solvent such as dimethylformamide (DMF) or water

- Reaction time approximately 12 hours

- Nucleophilic attack of the amino group on the epoxide ring of ethylene oxide, opening the ring and forming the ethanol side chain

-

- Purification by recrystallization or column chromatography

- Drying under vacuum to obtain pure product

Industrial Production Methods

In industrial settings, the synthesis is scaled up with optimized parameters to maximize yield and purity:

- Large-scale reactors are used for nitration and subsequent amination steps.

- Nitration Step: Introduction of the nitro group on the aromatic ring using mixed acid (HNO3/H2SO4) at low temperatures (0–5°C) to control regioselectivity and avoid over-nitration.

- Reduction Step: Catalytic hydrogenation (e.g., H2 with Pd/C catalyst) to convert nitro groups to amino groups when needed.

- Coupling Step: Reaction with ethylene oxide under controlled temperature and pressure.

- Purification: Recrystallization and drying to achieve high purity.

Reaction Types Involved

| Reaction Type | Description | Common Reagents | Outcome |

|---|---|---|---|

| Nitration | Introduction of nitro group on aromatic ring | HNO3/H2SO4 (mixed acid) | Nitro-substituted aromatic intermediate |

| Reduction | Conversion of nitro to amino group | H2/Pd-C or SnCl2/HCl | Amino-substituted aromatic compound |

| Nucleophilic Substitution | Amino group attacks ethylene oxide | Ethylene oxide, DMF, heat | Formation of ethanol side chain |

Analytical Monitoring and Characterization

-

- ^1H NMR identifies aromatic protons (δ 6.5–8.0 ppm), amino protons, and ethanol protons (δ 1.5–2.5 ppm).

- ^13C NMR confirms carbon environments consistent with aromatic and ethanol carbons.

-

- N-H stretch around 3300 cm⁻¹

- Nitro group peaks near 1520 cm⁻¹

- C-O stretch from ethanol moiety near 1050 cm⁻¹

-

- High-resolution MS confirms molecular weight (expected [M+H]^+ = 196.0722) and fragmentation pattern consistent with C8H11N3O3.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | HNO3/H2SO4 (mixed acid) | 0–5°C | 1–2 h | ~85 | Controlled to avoid over-nitration |

| Reduction | H2, Pd/C catalyst | Room temp to 50°C | 4–6 h | ~90 | Converts nitro to amino group |

| Coupling with Ethylene Oxide | 4-Amino-2-nitroaniline, ethylene oxide, DMF | 80°C | 12 h | 75–85 | Nucleophilic ring opening |

| Purification | Recrystallization | Ambient | - | >95 purity | Ensures product quality |

Research Findings and Optimization Notes

- Reaction progress is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to optimize reaction time and reagent ratios.

- pH control during nitration and coupling steps is critical to avoid side reactions.

- Use of inert atmosphere (nitrogen or argon) during reduction and coupling can improve yield by preventing oxidation.

- Solvent choice affects reaction rate and product purity; DMF and water are commonly used solvents.

- Catalysts such as Pd/C for reduction are preferred for their selectivity and ease of removal.

Chemical Reactions Analysis

Types of Reactions

C8H11N3O3 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives .

Scientific Research Applications

C8H11N3O3 has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of C8H11N3O3 involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and carboxylic acid groups can engage in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Differences :

- HC Yellow No. 5 is used for lighter hair shades due to its yellow-orange hue, while HC Red No. 3 and HC Red 7 are preferred for darker, red-toned dyes .

- Safety distinctions arise from metabolic pathways: HC Red No. 3’s nitro group may reduce to carcinogenic aromatic amines under specific conditions .

Functional Analogs in Pharmaceuticals

C₈H₁₁N₃O₃ also appears in non-cosmetic contexts:

Isoxazolidinyl Nucleosides (CAS 34662-58-3):

- Used in antiviral drug synthesis.

- Shares the same formula but features a pyrimidine ring instead of a benzene backbone .

Ethyl 4-(aminocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS EN300-231395): A pyrazole derivative with applications in agrochemicals. Contrasts with hair dyes in reactivity due to the absence of nitro groups .

Q & A

Q. Table 1: Comparative Physicochemical Properties of this compound Variants

| Property | HC Red 7 | 4-Amino-2-nitro Derivative |

|---|---|---|

| Melting Point (°C) | 92–96 | 127–128 |

| Water Solubility | Insoluble | <0.01 g/100 mL |

| Stability | Light-sensitive | Oxidant-sensitive |

Q. Table 2: Synthesis Route Efficiency

| Route | Starting Material | Key Step | Yield |

|---|---|---|---|

| 1 | 1-Chloro-2,4-dinitrobenzene | Partial nitro reduction | 60–70% |

| 2 | 4-Fluoro-3-nitroaniline | Dehydrofluorination | 80–85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.